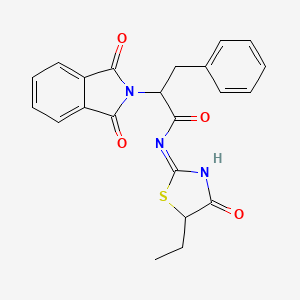![molecular formula C24H24N2O2 B12453322 N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C24H24N2O2 and a molecular weight of 372.46 g/mol . This compound is known for its unique structure, which includes a biphenyl core and a carbohydrazide functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carboxylic acid with 4-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide
- N’-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide
Uniqueness
N’-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its specific structural features, such as the butyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects .
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-butyl-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C24H24N2O2/c1-2-3-7-18-10-12-21(13-11-18)23(27)25-26-24(28)22-16-14-20(15-17-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
RASSDXBNIKOAAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)

![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)

![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)


![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)



![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
